Methyl (2,4-dimethylpyridin-3-YL)acetate
Description
Methyl (2,4-dimethylpyridin-3-yl)acetate is a pyridine-derived ester featuring methyl substituents at the 2- and 4-positions of the pyridine ring and an acetate ester group at the 3-position. The pyridine core contributes to its basicity and solubility profile, while the ester group enables reactivity in hydrolysis or transesterification reactions.
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
methyl 2-(2,4-dimethylpyridin-3-yl)acetate |
InChI |
InChI=1S/C10H13NO2/c1-7-4-5-11-8(2)9(7)6-10(12)13-3/h4-5H,6H2,1-3H3 |
InChI Key |
PAMANRBJVCCTJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1)C)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2,4-dimethylpyridin-3-YL)acetate typically involves the esterification of 2,4-dimethylpyridine-3-carboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester. The reaction can be represented as follows:
2,4-dimethylpyridine-3-carboxylic acid+methanolacid catalystMethyl (2,4-dimethylpyridin-3-YL)acetate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl (2,4-dimethylpyridin-3-YL)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methyl (2,4-dimethylpyridin-3-YL)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It is used in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of Methyl (2,4-dimethylpyridin-3-YL)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active pyridine derivative, which can then interact with biological targets. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Features and Molecular Properties
The table below compares methyl (2,4-dimethylpyridin-3-yl)acetate with key analogs identified in the evidence:
| Compound Name | CAS Number | Molecular Formula | Substituents on Pyridine Ring | Additional Structural Features |
|---|---|---|---|---|
| This compound (Target) | Not provided | C₁₀H₁₃NO₂ | 2,4-dimethyl | Simple pyridine ring |
| Methyl (2,6-dichloro-3-cyanopyridin-4-yl)acetate | — | C₉H₆Cl₂N₂O₂ | 2,6-dichloro, 3-cyano | Electron-withdrawing substituents |
| Ethyl 2-(4,6-dimethyl-3-oxoisothiazolo[5,4-b]pyridin-2-yl)acetate | 97055-45-3 | C₁₂H₁₄N₂O₃S | 4,6-dimethyl | Fused isothiazolo-pyridine ring |
| Methyl 2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetate | 258273-50-6 | C₁₈H₁₉N₃O₂ | 6-methyl | Fused imidazo-pyridine ring, aryl group |
Key Observations :
- Electronic Effects: The target compound’s 2,4-dimethyl groups are electron-donating, increasing the pyridine ring’s basicity compared to analogs with electron-withdrawing groups (e.g., cyano or chloro in ) .
Physicochemical Properties
- Solubility : The target compound’s pyridine ring and ester group likely confer polar aprotic solvent compatibility, similar to methyl acetate (). However, the methyl substituents may enhance lipophilicity relative to unsubstituted pyridine esters .
- Stability: Esters with electron-withdrawing groups (e.g., cyano in ) are more prone to hydrolysis than the target compound due to increased electrophilicity at the ester carbonyl .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
